Tenivastatin calcium
Overview
Description
Tenivastatin Calcium is a pharmacologically active compound known for its potent inhibitory effects on 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMG-CoA reductase). This enzyme plays a crucial role in the biosynthesis of cholesterol. This compound is used primarily for its cholesterol-lowering properties, making it a valuable agent in the treatment of hyperlipidemia and related cardiovascular conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tenivastatin Calcium involves multiple steps, starting from the appropriate lactone precursor. The key steps include the hydrolysis of the lactone ring to form the corresponding hydroxy acid, followed by the formation of the calcium salt. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is common in the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
Tenivastatin Calcium undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the hydroxy groups present in the molecule.
Reduction: This reaction can affect the carbonyl groups within the structure.
Substitution: This reaction can occur at various positions on the aromatic ring or the aliphatic chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Tenivastatin Calcium has a wide range of scientific research applications:
Mechanism of Action
Tenivastatin Calcium exerts its effects by inhibiting HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor of cholesterol. By inhibiting this enzyme, this compound effectively reduces the synthesis of cholesterol in the liver. This leads to an increase in the uptake of low-density lipoprotein (LDL) cholesterol from the bloodstream, thereby lowering overall cholesterol levels .
Comparison with Similar Compounds
Similar Compounds
Simvastatin: Another HMG-CoA reductase inhibitor with similar cholesterol-lowering effects.
Atorvastatin: Known for its high potency and long duration of action.
Rosuvastatin: Noted for its strong efficacy in reducing LDL cholesterol levels.
Uniqueness
Tenivastatin Calcium is unique due to its specific molecular structure, which allows for a potent and selective inhibition of HMG-CoA reductase. This specificity contributes to its effectiveness in lowering cholesterol levels with potentially fewer side effects compared to other statins .
Properties
IUPAC Name |
calcium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C25H40O6.Ca/c2*1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29;/h2*7-8,11,15-16,18-21,23,26-27H,6,9-10,12-14H2,1-5H3,(H,28,29);/q;;+2/p-2/t2*15-,16-,18+,19+,20-,21-,23-;/m00./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHWDPOUOIKHKK-XQOMDNQHSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H78CaO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40164695 | |
Record name | Tenivastatin calcium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40164695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
911.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151006-18-7 | |
Record name | Tenivastatin calcium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151006187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tenivastatin calcium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40164695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TENIVASTATIN CALCIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YNO268EI8T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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